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Abstract
1-Adamantanecarboxylic acid, a prominent derivative of adamantane, stands out for its

unique structural rigidity and physicochemical properties. This technical guide provides an in-

depth exploration of the theoretical and computational studies that have elucidated the

molecular characteristics and interaction dynamics of this compound. Leveraging data from

density functional theory (DFT), spectroscopic analysis, and crystallographic studies, this

document offers a comprehensive overview for researchers in materials science, medicinal

chemistry, and drug development. Detailed methodologies for key computational and

experimental protocols are provided, alongside structured data for easy reference and

comparison.

Introduction
1-Adamantanecarboxylic acid, with its tricyclic alkane cage structure, offers a rigid and

lipophilic scaffold that is highly valuable in various scientific domains.[1][2] Its applications

range from being a building block in the synthesis of polymers and metal-organic frameworks

(MOFs) to serving as a crucial intermediate for active pharmaceutical ingredients (APIs).[1][2]

The adamantane moiety can significantly influence the pharmacokinetic and pharmacodynamic

profiles of a drug.[2] A deep understanding of its molecular properties through theoretical and

computational approaches is paramount for its effective utilization. This guide summarizes the

key findings from these studies, focusing on its structural, vibrational, and electronic properties.
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Molecular Structure and Properties
The molecular formula of 1-adamantanecarboxylic acid is C₁₁H₁₆O₂.[3][4][5][6][7][8] Its

structure is characterized by a stable adamantane core with a carboxylic acid group attached to

one of the bridgehead carbon atoms.

Computed Molecular Properties
A summary of the key computed molecular properties of 1-adamantanecarboxylic acid is

presented in the table below.

Property Value Source

Molecular Weight 180.24 g/mol [2][3][5][6][7][8]

Exact Mass 180.115029749 Da [3]

Density 1.2 ± 0.1 g/cm³ [5]

Boiling Point 304.7 ± 10.0 °C at 760 mmHg [5]

Melting Point 172-176.5 °C [2][4][5]

Flash Point 142.0 ± 13.7 °C [5]

Covalently-Bonded Unit Count 1 [3]

Crystallographic Data
X-ray diffraction studies have revealed that 1-adamantanecarboxylic acid crystallizes in a

triclinic system with the space group P-1.[9] The molecules form centrosymmetric dimers

through hydrogen bonds between their carboxylic acid groups.[1][9] The crystal structure

exhibits an order-disorder phase transition at 251 K.[9] At room temperature, the adamantyl

group is disordered over two distinct orientations.[9][10]
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Temper
ature
(K)

a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Volume
(Å³)

173 6.452(3) 6.681(2) 11.510(3) 80.84(2) 87.22(3) 74.11(3) 471.10

280 6.503(2) 6.849(2) 11.620(4) 77.11(2) 85.77(2) 76.34(2) 490.11

Data obtained from X-ray diffraction studies.[9]

Computational Methodologies
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in understanding the electronic structure, stability, and

spectroscopic properties of 1-adamantanecarboxylic acid, particularly in its dimeric form.[1]

Geometry Optimization: The initial molecular geometry of the 1-adamantanecarboxylic acid
monomer and dimer is constructed. The geometry is then optimized using a functional such

as B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a

local minimum on the potential energy surface, vibrational frequency calculations are

performed at the same level of theory. The absence of imaginary frequencies indicates a true

minimum.

Electronic Property Calculation: Properties such as HOMO-LUMO energy gap, molecular

electrostatic potential (MEP), and Mulliken charges are calculated from the optimized

geometry to understand the molecule's reactivity and electronic distribution.

Complexation Energy Calculation: For the dimer, the complexation energy is calculated to

quantify the strength of the hydrogen bonding. This is often corrected for basis set

superposition error (BSSE) using the counterpoise method.

The logical workflow for a typical DFT study is illustrated in the diagram below.
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Caption: A generalized workflow for DFT calculations on 1-adamantanecarboxylic acid.

Spectroscopic Analysis
Both experimental and computational methods are employed to analyze the spectroscopic

properties of 1-adamantanecarboxylic acid.
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Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectra of 1-adamantanecarboxylic acid have been investigated to

understand its structural characteristics. A comparison of experimental and calculated

vibrational frequencies helps in the accurate assignment of vibrational modes.

Vibrational Mode
Experimental
Frequency (cm⁻¹)

Calculated
Frequency (cm⁻¹)

Assignment

O-H stretch ~3000 (broad) - Carboxylic acid dimer

C=O stretch ~1700 - Carboxylic acid

C-H stretch

(adamantyl)
2850-2950 - CH₂ and CH groups

C-O stretch ~1300 - Carboxylic acid

O-H bend ~1400 - Carboxylic acid

Note: Specific experimental and calculated values can vary depending on the phase

(solid/solution) and the level of theory used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are standard techniques for the characterization of 1-
adamantanecarboxylic acid.

Chemical Shift (δ ppm) Multiplicity Assignment

~12 singlet COOH

~2.03 - CH (adamantyl)

~1.91 - CH₂ (adamantyl)

~1.72 - CH₂ (adamantyl)

Data is typically recorded in CDCl₃.[11]
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Chemical Shift (δ ppm) Assignment

~185 C=O

~40 C-COOH

~38 CH (adamantyl)

~36 CH₂ (adamantyl)

~28 CH₂ (adamantyl)

Data is typically recorded in CDCl₃.[12]

Applications in Supramolecular Chemistry and Drug
Design
The rigid adamantane cage makes 1-adamantanecarboxylic acid an excellent building block

for supramolecular assemblies and a valuable scaffold in drug design.

Host-Guest Chemistry
1-Adamantanecarboxylic acid is known to form inclusion complexes with cyclodextrins. This

interaction is primarily driven by hydrophobic interactions between the adamantyl group and

the cyclodextrin cavity.

The process of complex formation can be visualized as follows:

Reactants

Product

Host Cyclodextrin

Inclusion Complex

Guest 1-Adamantanecarboxylic Acid
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Click to download full resolution via product page

Caption: Formation of a host-guest inclusion complex.

Molecular Docking and Drug Development
In drug development, derivatives of 1-adamantanecarboxylic acid are investigated for their

potential therapeutic activities. Molecular docking is a computational technique used to predict

the binding affinity and orientation of a ligand (in this case, a derivative of 1-
adamantanecarboxylic acid) to the active site of a target protein.

Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is

obtained from a protein data bank (e.g., PDB). The structure of the ligand is built and

optimized using computational chemistry software.

Binding Site Prediction: The potential binding sites on the receptor are identified.

Docking Simulation: A docking algorithm is used to explore the conformational space of the

ligand within the binding site and to score the different binding poses based on a scoring

function.

Analysis of Results: The predicted binding poses and their corresponding binding affinities

are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic

interactions) between the ligand and the receptor.

The general workflow for a molecular docking study is depicted below.
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Caption: A typical workflow for molecular docking studies.

Conclusion
Theoretical and computational studies provide invaluable insights into the fundamental

properties of 1-adamantanecarboxylic acid. From elucidating its dimeric structure and

vibrational modes to predicting its behavior in complex biological systems, these methods are

essential for harnessing the full potential of this versatile molecule. The data and protocols

presented in this guide serve as a foundational resource for researchers and professionals

engaged in the study and application of 1-adamantanecarboxylic acid and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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